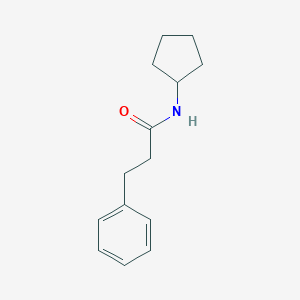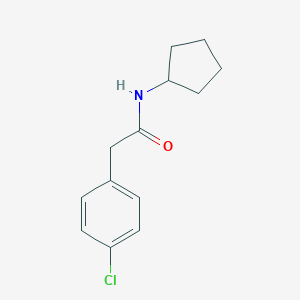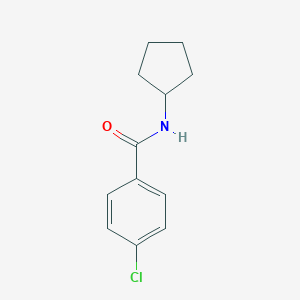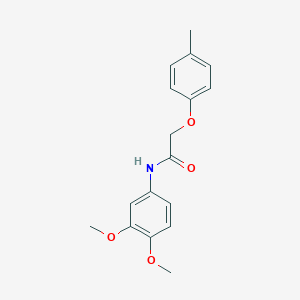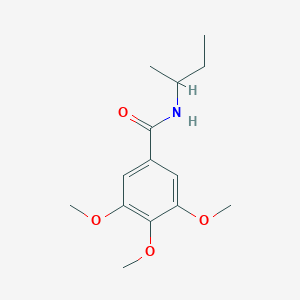
N-(butan-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising effects on various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of N-(butan-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(butan-2-yl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. It has also been found to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(butan-2-yl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(butan-2-yl)-3,4,5-trimethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anti-cancer activity and to identify potential drug targets for the development of novel therapies.
Synthesemethoden
The synthesis of N-(butan-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with N-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(butan-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast, prostate, and lung cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Molekularformel |
C14H21NO4 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-butan-2-yl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-6-9(2)15-14(16)10-7-11(17-3)13(19-5)12(8-10)18-4/h7-9H,6H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
JWLUKAKZUJQOKI-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



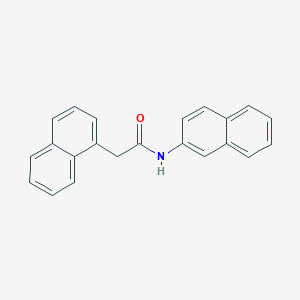

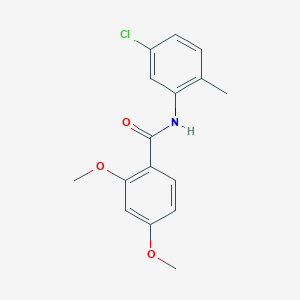
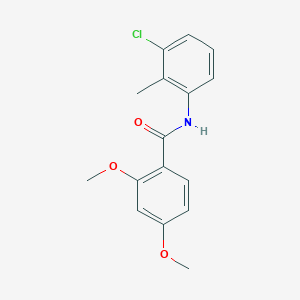
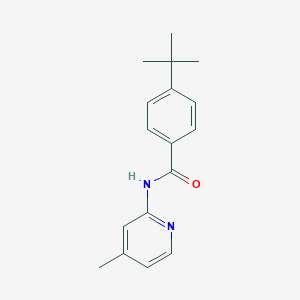
![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
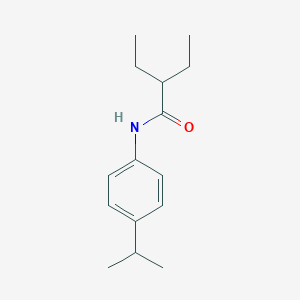
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)

